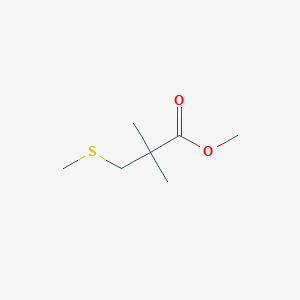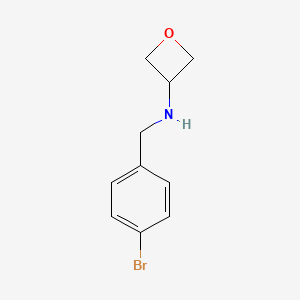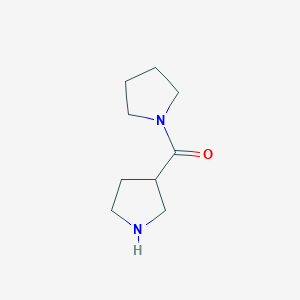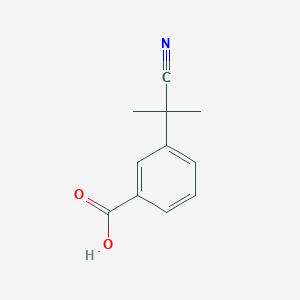
3-(2-Cyanopropan-2-yl)benzoic acid
Overview
Description
“3-(2-Cyanopropan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 872091-00-4 . It has a molecular weight of 189.21 and is a white to off-white solid .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of methyl 3-(2-cyanopropan-2-yl)benzoate with lithium hydroxide in a solution of tetrahydrofuran (THF), methanol, and water . The reaction is carried out at room temperature for 18 hours . After the reaction, the solution is concentrated and acidified with concentrated HCl to yield “this compound” as a yellow solid .Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
“this compound” is a white to off-white solid . It has a molecular weight of 189.21 . The compound is stored at room temperature .Scientific Research Applications
Liquid-Crystalline Complexes
3-(2-Cyanopropan-2-yl)benzoic acid derivatives have been utilized in the synthesis of polymerizable benzoic acid derivatives, such as 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid. These derivatives exhibit liquid-crystalline phases and can form complexes with various compounds. The polymerization of such complexes can maintain their multilayered structures, which could have implications in materials science and nanotechnology (Kishikawa, Hirai, & Kohmoto, 2008).
Fluorescence Probes
In another application, derivatives of this compound, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, have been developed as fluorescence probes. These probes are designed to detect reactive oxygen species selectively, offering tools for studying the roles of these species in various biological and chemical applications (Setsukinai et al., 2003).
Inhibition Studies in Biochemistry
The compound has also been studied in the context of biochemistry, specifically regarding the inhibition of enzymes like carboxypeptidase A. Aldehyde and ketone substrate analogs, structurally related to this compound, have been found to be competitive inhibitors, providing insights into enzyme-substrate interactions (Galardy & Kortylewicz, 1984).
Luminescent Lanthanide Coordination Complexes
The compound has found use in the synthesis of luminescent lanthanide coordination complexes, such as those involving 3-pyridin-yl-benzoic acid derivatives. These complexes have shown potential in emitting characteristic luminescence, which can be valuable in materials science and photonics (Hou et al., 2013).
Solar Cell Development
Another significant application is in the development of dye-sensitized solar cells. Derivatives of this compound have been conjugated to various compounds to investigate their impact on the photovoltaic parameters and stability of solar cells (Yang et al., 2016).
Safety and Hazards
The safety information for “3-(2-Cyanopropan-2-yl)benzoic acid” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .
properties
IUPAC Name |
3-(2-cyanopropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,7-12)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCTXXVTZNQKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720406 | |
| Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872091-00-4 | |
| Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



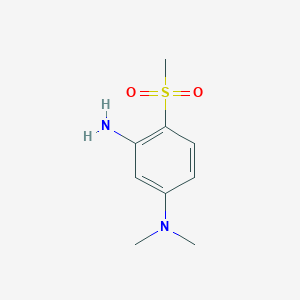
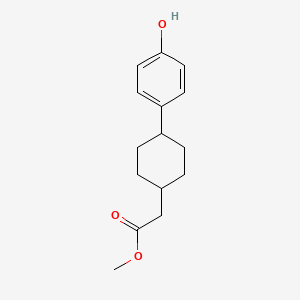
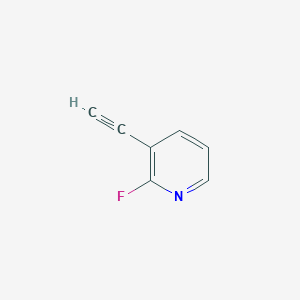
![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)
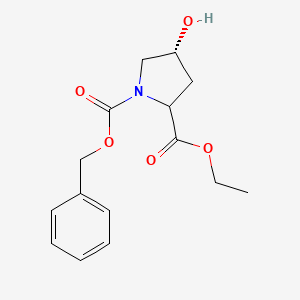
![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)

